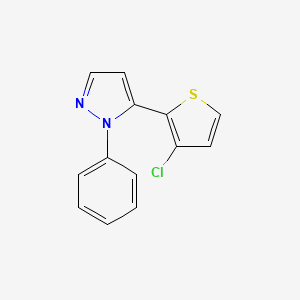

5-(3-cloro-2-tienil)-1-fenil-1H-pirazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

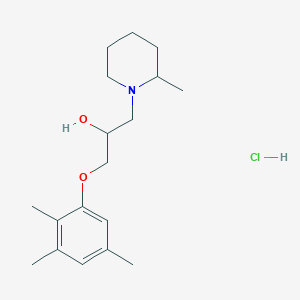

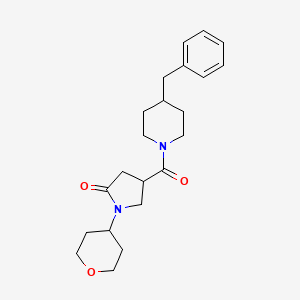

The compound "5-(3-chloro-2-thienyl)-1-phenyl-1H-pyrazole" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of a thiophene and a phenyl ring in the compound suggests potential for interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related pyrazole compounds typically involves a condensation/cyclization reaction. For instance, the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was achieved by reacting (E)-1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one with (3-chlorophenyl)hydrazine hydrochloride in the presence of hydrochloric acid under reflux conditions . This method could potentially be adapted for the synthesis of "5-(3-chloro-2-thienyl)-1-phenyl-1H-pyrazole" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR and IR, as well as X-ray crystallography. For example, the structure of 5-(5-bromo-2-thienyl)-1-(phenyl)-3-phenyl-2-pyrazoline was elucidated using these methods, revealing the presence of an envelope conformation of the pyrazoline ring and a chiral center . Similar analytical methods would be used to determine the molecular structure of "5-(3-chloro-2-thienyl)-1-phenyl-1H-pyrazole".

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive sites, such as nitrogen atoms and adjacent carbon atoms. The molecular docking study of a related compound showed potential inhibitory activity against kinesin spindle protein, suggesting that "5-(3-chloro-2-thienyl)-1-phenyl-1H-pyrazole" could also be investigated for its biological activities . Additionally, the presence of a thiophene ring could influence the compound's reactivity and interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chloro and phenyl groups can affect these properties. For instance, the introduction of electron-withdrawing groups like chlorine can enhance the compound's antidepressant activity, as seen in a study of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides . Theoretical calculations, such as density functional theory (DFT), can provide insights into the electronic properties and potential non-linear optical behavior of these compounds .

Aplicaciones Científicas De Investigación

Investigación Proteómica

El compuesto “5-(3-cloro-2-tienil)-1-fenil-1H-pirazol” se utiliza en la investigación proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este compuesto podría utilizarse potencialmente para estudiar las interacciones de proteínas, identificar proteínas o en el desarrollo de nuevos fármacos .

Tecnología de Celdas Solares

Otra aplicación interesante de este compuesto es en el campo de la tecnología de células solares . Más específicamente, se utiliza en el desarrollo de células solares no basadas en fullerenos . Se cree que el compuesto mejora la cristalinidad de los polímeros y ajusta la energía superficial para optimizar la morfología de la película . Esto conduce a una mejora del rendimiento fotovoltaico .

Propiedades

IUPAC Name |

5-(3-chlorothiophen-2-yl)-1-phenylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2S/c14-11-7-9-17-13(11)12-6-8-15-16(12)10-4-2-1-3-5-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUVBDHPDKGALR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

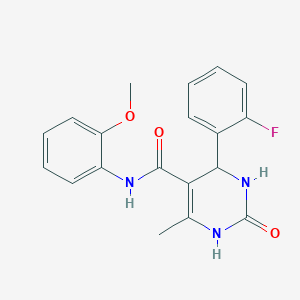

![2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2515665.png)

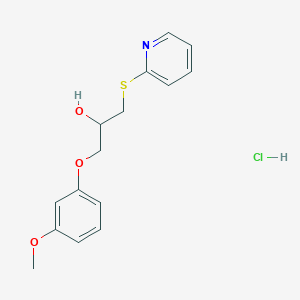

![2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2515674.png)

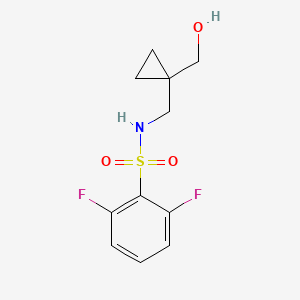

![Propyl 4-[7-(2-methylpropanoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2515677.png)